molecular formula C12H13NO2 B11898961 Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B11898961
M. Wt: 203.24 g/mol
InChI Key: CBXROZUMAQKZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is a partially hydrogenated naphthalene derivative featuring a methyl ester group at position 1 and an amino substituent at position 5.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,6-7H,2,5,13H2,1H3

InChI Key

CBXROZUMAQKZMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC2=C1C=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate has been identified as a promising candidate for the development of pharmaceuticals targeting the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses, making it a viable target for treating conditions such as ocular inflammation, diabetic retinopathy, and other diseases characterized by excessive inflammation .

Therapeutic Applications
The compound's modulation of FPRL-1 has been linked to beneficial effects in several experimental models, including:

  • Ischemia-reperfusion injury
  • Dermal inflammation
  • Chemotherapy-induced alopecia
    These applications suggest that this compound could be developed into therapeutic agents for various inflammatory diseases .

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is critical for mitigating oxidative stress in cells, which is associated with numerous diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects against oxidative stress-related conditions .

Anticancer Activity
Studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Activity Level
U-87 (Glioblastoma)19.6 ± 1.5High
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These results indicate that the compound is particularly effective against glioblastoma cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study: Antioxidant Activity Evaluation

In a comparative study using the DPPH radical scavenging method:

Compound DPPH Scavenging Activity (%) Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

This study demonstrated that the compound exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid, underscoring its potential for therapeutic applications in oxidative stress-related diseases .

Case Study: Anticancer Efficacy

A study evaluating the anticancer properties of this compound against glioblastoma cells revealed significant induction of apoptosis via caspase activation. This finding supports the compound's potential as an effective treatment option for aggressive cancers like glioblastoma .

Mechanism of Action

The mechanism of action of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Analysis

a. Methyl 5-Amino-3,4-Dihydronaphthalene-1-Carboxylate vs. 5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-Ylnaphthalene-1-Carbothioate (Compound 6g)

  • Core Structure :
    • The target compound has a 3,4-dihydronaphthalene ring, reducing aromaticity and increasing flexibility.
    • Compound 6g (from ) retains a fully aromatic naphthalene core .
  • Functional Groups: Ester vs. Thioester: The target compound’s methyl carboxylate group (COOCH₃) differs from the carbothioate (COS) in 6g. Thioesters are generally more lipophilic and less polar than esters, which may influence bioavailability . Amino Group Placement: The amino group in the target is directly on the naphthalene ring (position 5), whereas in 6g, it is part of a triazole substituent, altering electronic and hydrogen-bonding properties .
  • Additional Substituents :
    • Compound 6g includes a 4-methoxybenzyl group and a triazole ring, which are absent in the target compound. These groups may enhance steric bulk and intermolecular interactions .

b. Comparison with Other Methyl Esters identifies methyl 11-oxo-9-undecenate as a methyl ester in a bioactive extract.

Physicochemical and Spectroscopic Properties

Property This compound* 5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-Ylnaphthalene-1-Carbothioate
Molecular Formula C₁₂H₁₃NO₂ (estimated) C₂₁H₁₈O₂N₄S
Molecular Weight ~203 g/mol (estimated) 390 g/mol
Melting Point Not reported 166–167°C
Key Functional Groups Methyl ester, amino, dihydronaphthalene Carbothioate, triazole, 4-methoxybenzyl, amino
FTIR Signatures Expected: C=O (ester ~1700 cm⁻¹), N-H (~3300 cm⁻¹) Observed: C=O (1684 cm⁻¹), C=N (1518 cm⁻¹), N-H (3204 cm⁻¹)

Research Findings and Limitations

  • : Provides robust data for Compound 6g, including synthetic methodology and characterization. This highlights the importance of heterocyclic substituents (e.g., triazole) in modulating properties .
  • Gaps : Direct data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Further studies are needed to validate hypotheses.

Biological Activity

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxy-1-tetralone with hydrazine derivatives, followed by further functionalization to yield the desired product. The characterization of this compound is accomplished through various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma) : The compound exhibited an IC50 value of approximately 2.36μM2.36\,\mu M, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
  • U373 (human glioblastoma) : Similar cytotoxicity was observed, suggesting a broader spectrum of activity against different cancer types .
Cell LineIC50 Value (μM\mu M)Reference
MCF-72.36
U373Not specified

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways effectively. It interacts with FPRL-1 receptors, which play a crucial role in resolving inflammation by inhibiting neutrophil migration and promoting monocyte clearance of apoptotic cells. This mechanism suggests its potential use in treating inflammatory diseases .

Antioxidant Properties

The compound also exhibits significant antioxidant activity. In various assays measuring radical scavenging capabilities (e.g., DPPH and ABTS tests), it demonstrated a strong ability to neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies

A notable study evaluated the cytotoxic effects of this compound alongside other dihydronaphthalene derivatives. The results indicated that this compound outperformed several analogs in terms of safety and efficacy against cancer cell lines while maintaining a favorable profile against normal cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthetic routes typically involve catalytic hydrogenation or reductive amination of precursor naphthalene derivatives. Optimization includes:
  • Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Temperature control : Stepwise heating (50–80°C) to minimize side reactions.
  • Characterization : Confirm purity and structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity threshold) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Temperature/humidity stress testing : Accelerated degradation at 40°C/75% RH for 6 months.
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation in amber vs. clear vials.
  • Analytical validation : Periodic HPLC-UV analysis to detect decomposition products .

Advanced Research Questions

Q. What experimental designs are critical for evaluating the in vivo toxicological profile of this compound?

  • Methodological Answer : Adopt tiered testing aligned with OECD guidelines:
  • Acute toxicity : Single-dose exposure in rodents (oral, dermal, inhalation routes) with endpoints like LD50_{50} and histopathology .
  • Subchronic studies : 90-day exposure to identify target organs (e.g., hepatic/renal effects via serum ALT, BUN, and creatinine levels) .
  • Dose-response modeling : Use benchmark dose (BMD) software to estimate NOAEL/LOAEL .
  • Risk of bias mitigation : Randomize dosing groups and blind outcome assessments to reduce confounding .

Q. How can contradictory data on the compound’s mutagenicity be resolved across different assays (e.g., Ames test vs. mammalian cell assays)?

  • Methodological Answer : Cross-validation strategies include:
  • Metabolic activation : Compare results with/without S9 liver homogenate to assess pro-mutagenic potential .
  • Species-specificity : Replicate assays in human lymphoblastoid (TK6) cells alongside bacterial models.
  • Mechanistic studies : DNA adduct quantification via 32^{32}P-postlabeling or LC-MS/MS .
  • Systematic review : Apply PRISMA criteria to evaluate study quality and heterogeneity .

Q. What methodologies are employed to investigate the environmental partitioning and degradation kinetics of this compound?

  • Methodological Answer :
  • Partitioning studies : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) using OECD 121/106 guidelines .
  • Hydrolysis/photolysis : Simulate aquatic conditions (pH 5–9, UV light) with LC-MS/MS to track degradation half-lives (t1/2t_{1/2}).
  • Biotic degradation : Aerobic/anaerobic microcosm assays to identify microbial metabolites .

Q. How do researchers address discrepancies in the compound’s pharmacokinetic (PK) parameters between in vitro and in vivo models?

  • Methodological Answer :
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance data to predict hepatic extraction ratio.
  • Compartmental modeling : Fit PK data to non-linear mixed-effects models (e.g., Monolix) to account for interspecies variability .
  • Tissue distribution : Radiolabeled (14^{14}C) compound autoradiography in rodents to validate absorption patterns .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent transcriptional changes induced by this compound?

  • Methodological Answer :
  • Transcriptomics : RNA-seq with DESeq2 for differential gene expression (FDR <0.05).
  • Pathway enrichment : Apply GO/KEGG analysis using clusterProfiler.
  • Benchmarking : Cross-reference with ToxCast/Tox21 high-throughput screening data .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Negative controls : Use inactive enantiomers or structural analogs (e.g., methylated naphthalene derivatives) .
  • Kinetic assays : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots.
  • Off-target screening : Profiling against CYP450 isoforms (e.g., CYP3A4/2D6) using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.